1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene
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Overview
Description
1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene is an organic compound with the molecular formula C17H19NO5 It is a derivative of benzene, featuring a methoxy group and a nitrophenoxy group connected via a butoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene typically involves a multi-step process. One common method includes the following steps:
Etherification: The formation of an ether bond between the phenol derivative and a butyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy and nitrophenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are often used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Various substituted benzene derivatives can be formed depending on the reagents used.
Scientific Research Applications
1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and nitrophenoxy groups can influence the compound’s binding affinity to various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-2-chloro-4-nitrobenzene
- 1-methoxy-4-(4-nitrophenoxy)benzene
Uniqueness
1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
1-methoxy-2-[4-(4-nitrophenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-16-6-2-3-7-17(16)23-13-5-4-12-22-15-10-8-14(9-11-15)18(19)20/h2-3,6-11H,4-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEMONRDVGLHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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